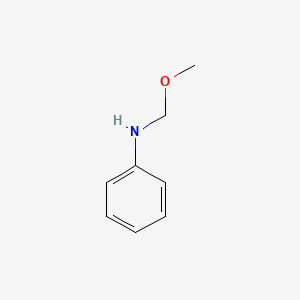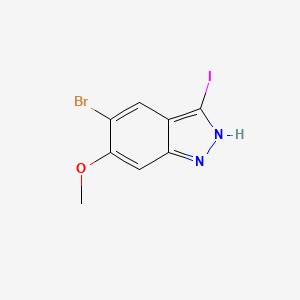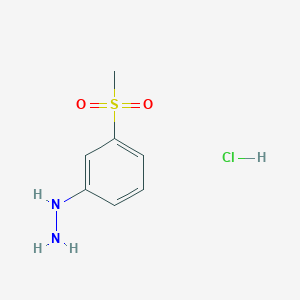
(3-Methanesulfonylphenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methanesulfonylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S. It is also known under the name Mesulfen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methanesulfonylphenyl)hydrazine hydrochloride typically involves the reaction of 3-methanesulfonylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: (3-Methanesulfonylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(3-Methanesulfonylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (3-Methanesulfonylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.
Comparación Con Compuestos Similares
- (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine
- 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine
Comparison: Compared to these similar compounds, (3-Methanesulfonylphenyl)hydrazine hydrochloride exhibits unique properties and applications . For instance, it has distinct chemical reactivity and biological activities that make it suitable for specific research and industrial purposes .
Propiedades
Fórmula molecular |
C7H11ClN2O2S |
|---|---|
Peso molecular |
222.69 g/mol |
Nombre IUPAC |
(3-methylsulfonylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H |
Clave InChI |
ZHOVXNVTZGPAFH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


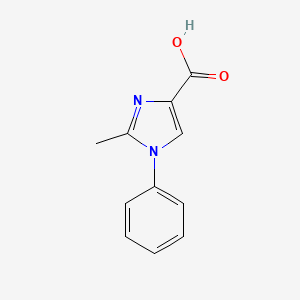
![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
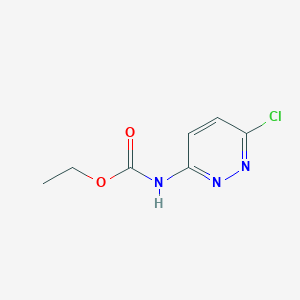

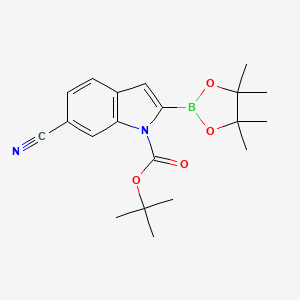
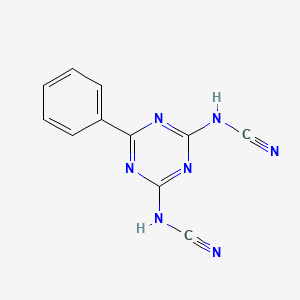
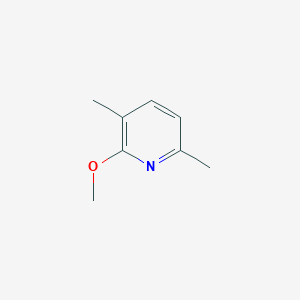
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)
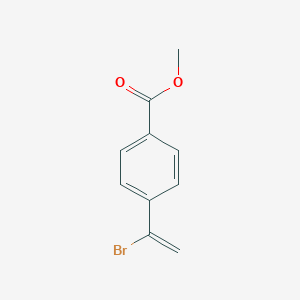
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
